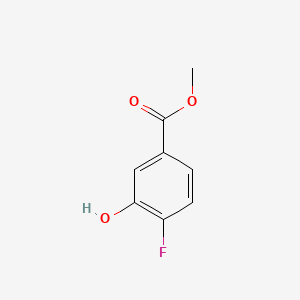

Methyl 4-Fluoro-3-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGWNEOTLGLGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475881 | |

| Record name | Methyl 4-Fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214822-96-5 | |

| Record name | Benzoic acid, 4-fluoro-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214822-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-Fluoro-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-Fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and potential applications, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the fluorine atom can significantly influence the molecule's electronic properties, acidity, and metabolic stability, making it a valuable precursor in the design of novel pharmaceutical agents.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 214822-96-5 | [3][4][5] |

| Molecular Formula | C₈H₇FO₃ | [1][3][4][5] |

| Molecular Weight | 170.14 g/mol | [4][5][6] |

| Appearance | White to cream/brown crystalline powder | [3][4] |

| Melting Point | 89.0 - 95.0 °C | [1][3][4] |

| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [1] |

| Purity (Typical) | ≥98.0% (by GC) | [3][4] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | 7.89 ± 0.10 | [1] |

| LogP (Predicted) | 1.3179 | [5] |

Synthesis and Purification

The most commonly cited method for the synthesis of this compound is the esterification of its corresponding carboxylic acid.

Experimental Protocol: Esterification of 4-Fluoro-3-hydroxybenzoic Acid

This protocol details a standard laboratory procedure for the synthesis of the title compound.[2][6]

Materials:

-

4-Fluoro-3-hydroxybenzoic acid (1 equivalent)

-

Methanol (solvent)

-

Thionyl Chloride (SOCl₂)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Brine (NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-Fluoro-3-hydroxybenzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml) in a round-bottom flask.[6]

-

Cool the solution to 0°C using an ice bath.

-

Add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution while stirring.[6]

-

After the addition is complete, heat the reaction mixture to 70°C for 60 minutes.[6]

-

Remove the solvent (methanol) and excess reagent under reduced pressure using a rotary evaporator.[6]

-

Dissolve the resulting residue in Ethyl Acetate (EtOAc).[6]

-

Transfer the organic solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and then with saturated brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a white solid.[6]

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound serves as a key intermediate in the synthesis of various organic compounds. Its functional groups (hydroxyl, ester, and fluoro) offer multiple sites for chemical modification.

-

Synthetic Intermediate: It is commonly used in the synthesis of trisubstituted imidazole derivatives, which are scaffolds of interest in pharmaceutical research.[1]

-

Drug Discovery: As a fluorinated building block, it is valuable in the development of new drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

-

Sensing Applications: Derivatives of this compound have been investigated for their potential as fluorogenic chemosensors, demonstrating high selectivity and sensitivity for certain metal ions like Al³⁺.[1]

Visualization: Role in Synthetic Chemistry

Caption: Logical relationships of this compound in synthesis.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.[1]

Data Presentation: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Codes | Reference(s) |

| Skin Irritation | H315: Causes skin irritation | P261, P302+P352 | [1] |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 | [1] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261 | [1] |

Handling Recommendations:

-

Use only in a well-ventilated area, such as a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry, cool place.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthesis protocols make it an accessible building block for researchers. The strategic placement of its functional groups, particularly the fluorine atom, provides a gateway to novel compounds with potential applications in drug discovery, diagnostics, and materials science. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. 214822-96-5 | this compound [fluoromart.com]

- 2. Buy this compound | 214822-96-5 [smolecule.com]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-Fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-Fluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. This document details the synthetic protocol, outlines the methodologies for spectroscopic analysis, and presents a systematic approach to interpreting the resulting data to confirm the compound's molecular structure. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound (MFHB) is an aromatic ester that incorporates a fluorine atom and a hydroxyl group on the benzene ring, making it a valuable building block in organic synthesis.[1] Its structural features are of significant interest in drug discovery, as the presence of fluorine can enhance metabolic stability and binding affinity of molecules to their biological targets. A thorough understanding of its structure is the foundation for its application in the synthesis of more complex molecules, including trisubstituted imidazole derivatives with potential therapeutic activities.[1] This guide will walk through the necessary steps for the synthesis and complete structural characterization of MFHB.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 4-Fluoro-3-hydroxybenzoic acid.

Synthesis Pathway

Experimental Protocol

This protocol is based on established synthetic methods.[2]

Materials:

-

4-Fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol)

-

Methanol (300 ml)

-

Thionyl Chloride (15 ml)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-Fluoro-3-hydroxy-benzoic acid in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.[2]

-

Add thionyl chloride dropwise to the cooled solution.[2]

-

After the addition is complete, heat the mixture at 70°C for 60 minutes.[2]

-

Remove the solvent under reduced pressure (in vacuo).[2]

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the final product as a white solid.[2]

Structure Elucidation

The confirmation of the structure of the synthesized this compound requires a combination of spectroscopic techniques. The general workflow for structure elucidation is as follows:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 89-92°C | [4][5] |

| Solubility | Soluble in Methanol | [1] |

Spectroscopic Data

Note: Specific experimental spectral data for this compound is not publicly available in the searched literature. The following data is predicted based on the known structure and comparison with similar compounds.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 2H | Aromatic (H-2, H-6) |

| ~7.1 - 7.3 | t | 1H | Aromatic (H-5) |

| ~5.5 - 6.5 | br s | 1H | -OH |

| ~3.9 | s | 3H | -OCH₃ |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~155 (d) | C-F |

| ~145 | C-OH |

| ~125 | Aromatic CH |

| ~118 (d) | Aromatic CH |

| ~115 | Aromatic C-CO |

| ~52 | -OCH₃ |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (phenol) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

3.2.4. Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular ion) |

| 139 | High | [M - OCH₃]⁺ |

| 111 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

NMR Sample Preparation

-

Weigh 5-25 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

FTIR Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place a portion of the mixture into a pellet die.

-

Press the mixture under high pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

GC-MS Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Ensure the sample is fully dissolved and free of any particulate matter.

-

Transfer the solution to a GC vial.

-

The sample is then ready for injection into the GC-MS system.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a variety of compounds with potential biological activity. Its derivatives have been explored for applications such as:

-

Fluorescent Sensors: Used in the development of chemosensors for the detection of metal ions.[1]

-

Pharmaceutical Scaffolds: The fluorinated phenyl ring is a common motif in many active pharmaceutical ingredients, contributing to improved pharmacokinetic and pharmacodynamic properties.

Conclusion

The structural elucidation of this compound is a straightforward process involving standard organic synthesis and spectroscopic techniques. This guide has provided the essential protocols and expected data for the successful synthesis and characterization of this important chemical intermediate. The presented information is intended to be a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 4-fluoro-3-hydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound (MFHB) is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzene ring structure makes it a crucial component in the synthesis of more complex molecules with potential therapeutic applications. This guide explores the most common and effective methods for the synthesis of MFHB, providing detailed procedural information and comparative data to assist researchers in selecting the optimal synthetic strategy for their needs.

Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved through the esterification of 4-fluoro-3-hydroxybenzoic acid. Two principal methods for this conversion are widely employed: reaction with thionyl chloride in methanol and acid-catalyzed esterification with trimethyl orthoformate.

Route 1: Esterification of 4-Fluoro-3-hydroxybenzoic Acid with Thionyl Chloride

This is a widely utilized and effective method for the synthesis of this compound. The reaction involves the conversion of the carboxylic acid to an acid chloride by thionyl chloride, which then readily reacts with methanol to form the corresponding methyl ester.

Experimental Protocol:

-

Dissolution: 4-Fluoro-3-hydroxybenzoic acid (24.7 g, 112.8 mmol) is dissolved in methanol (300 ml) in a suitable reaction vessel.[1]

-

Cooling: The solution is cooled to 0°C using an ice bath.[1]

-

Addition of Thionyl Chloride: Thionyl chloride (15 ml) is added dropwise to the cooled solution.[1]

-

Heating: The reaction mixture is then heated to 70°C for 60 minutes.[1]

-

Work-up:

-

The reaction mixture is concentrated in vacuo to remove excess methanol and thionyl chloride.[1]

-

The residue is taken up in ethyl acetate (EtOAc) and washed with a saturated sodium bicarbonate solution, followed by a saturated brine solution.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product as a white solid.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-hydroxybenzoic acid | [1] |

| Reagents | Thionyl Chloride, Methanol | [1] |

| Purity | ≥98% | [2][3][4] |

Logical Workflow for Route 1:

Route 2: Esterification of 4-Fluoro-3-hydroxybenzoic Acid with Trimethyl Orthoformate and Sulfuric Acid

An alternative method for the esterification of 4-fluoro-3-hydroxybenzoic acid involves the use of trimethyl orthoformate as both a reagent and a water scavenger, with sulfuric acid acting as a catalyst. This approach is mentioned in the context of the synthesis of Robalzotan, a research chemical.[5]

Experimental Protocol:

-

Reaction Setup: 4-Fluoro-3-hydroxybenzoic acid is dissolved in a suitable solvent, such as methanol.

-

Reagent Addition: Trimethyl orthoformate and a catalytic amount of concentrated sulfuric acid are added to the solution.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period of time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the desired ester.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-3-hydroxybenzoic acid | [5] |

| Reagents | Trimethyl orthoformate, Sulfuric acid | [5] |

Logical Relationship for Route 2:

Alternative Synthetic Pathway

While less detailed in the available literature, a potential alternative route to this compound starts from Methyl 4-fluorobenzoate. This would necessitate a hydroxylation step to introduce the hydroxyl group at the 3-position of the benzene ring.

Conceptual Experimental Workflow:

A detailed experimental protocol for this specific transformation is not currently available in the searched literature. However, a general approach would likely involve an electrophilic aromatic substitution reaction.

-

Activation: The starting material, Methyl 4-fluorobenzoate, would be treated with a suitable activating agent to direct the incoming hydroxyl group to the desired position.

-

Hydroxylation: A hydroxylating agent would then be introduced to perform the hydroxylation.

-

Work-up and Purification: Standard work-up and purification procedures would be required to isolate the final product.

Further research and methods development would be necessary to establish a reliable and high-yielding protocol for this synthetic route.

Conceptual Diagram of the Alternative Pathway:

Conclusion

This technical guide has outlined the primary and most well-documented synthetic routes for this compound. The esterification of 4-fluoro-3-hydroxybenzoic acid using thionyl chloride in methanol is a robust and high-purity method with a detailed protocol available. The acid-catalyzed esterification with trimethyl orthoformate presents a viable alternative, although a more detailed experimental procedure and yield data are needed for a complete comparison. The synthesis from Methyl 4-fluorobenzoate remains a conceptual pathway requiring further investigation. Researchers and drug development professionals can use this guide to make informed decisions about the most suitable synthetic strategy for their specific research and development needs.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. This compound | 214822-96-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]

An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate (CAS: 214822-96-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-3-hydroxybenzoate is a fluorinated aromatic compound with significant potential in various scientific and industrial sectors. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on the benzene ring, imparts valuable chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and known applications. The document is intended to serve as a valuable resource for researchers and professionals in drug discovery, materials science, and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group significantly influences its reactivity and physical characteristics. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 214822-96-5 | [2] |

| Molecular Formula | C₈H₇FO₃ | [2] |

| Molecular Weight | 170.14 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 90 - 94 °C | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in methanol | [1] |

| Storage | 4°C, stored under nitrogen | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)F)O | [2] |

| InChI Key | CUGWNEOTLGLGDG-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (3H), methoxy protons (3H, singlet), hydroxyl proton (1H, broad singlet). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons (some showing C-F coupling), methoxy carbon. |

| IR (Infrared) | O-H stretch (broad), C=O stretch (ester), C-F stretch, aromatic C-H and C=C stretches. |

| Mass Spec (MS) | Molecular ion peak (M+) at m/z = 170.14. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of 4-Fluoro-3-hydroxybenzoic acid.[4]

Materials:

-

4-Fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol)

-

Methanol (300 ml)

-

Thionyl Chloride (15 ml)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Saturated brine

-

Sodium sulfate

Procedure:

-

Dissolve 4-Fluoro-3-hydroxy-benzoic acid in methanol and cool the solution to 0°C.

-

Add Thionyl Chloride dropwise to the cooled solution.

-

Heat the mixture at 70°C for 60 minutes.

-

Concentrate the reaction mixture in vacuo.

-

Take up the residue in EtOAc and wash with saturated sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound as a white solid.[4]

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Robalzotan

This compound serves as a key intermediate in the synthesis of Robalzotan, a selective 5-HT1A receptor antagonist.[1] The synthesis involves several steps, starting with the etherification of the hydroxyl group.

Step 1: Etherification

-

This compound is condensed with propargyl bromide using potassium carbonate (K₂CO₃) in acetone to yield the corresponding ether.[1]

Step 2: Cyclization

-

The resulting ether undergoes cyclization by heating at 220°C in N,N-diethylaniline to afford 8-fluoro-2H-1-benzopyran-5-carboxylic acid methyl ester.[1]

Further steps, including hydrolysis, amidation, nitration, reduction, and alkylation, lead to the final product, Robalzotan.[1]

Applications

This compound is a versatile building block with applications in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of bioactive molecules, including the selective 5-HT1A antagonist Robalzotan.[1] Its structure is also found in derivatives being explored for various therapeutic targets.

-

Agrochemicals: The fluorinated benzoic acid scaffold is common in agrochemicals, suggesting its potential use in the development of new pesticides and herbicides.

-

Materials Science: The compound can be used as a monomer or precursor for the synthesis of specialty polymers and materials with unique properties.

-

Chemical Research: It is used in the synthesis of trisubstituted imidazole derivatives, which are important scaffolds in medicinal chemistry.[5] It has also been used as a precursor for a fluorogenic chemosensor with high selectivity and sensitivity for Al³⁺ ions, showing promise for applications in bio-imaging.[5]

Potential Biological Role and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, research on structurally related hydroxybenzoic acid derivatives provides insights into potential mechanisms of action.

One study has shown that hydroxybenzoic acid derivatives can exert anti-diabetic effects in HepG2 cells by modulating the miR-1271/IRS1/PI3K/AKT/FOXO1 signaling pathway.[6] This pathway is crucial for insulin signaling and glucose metabolism. It is plausible that this compound or its derivatives could exhibit similar activity, although this requires experimental validation.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for hydroxybenzoic acid derivatives.

Safety and Handling

This compound is considered a hazardous substance.[5] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with demonstrated and potential applications in pharmaceuticals, agrochemicals, and materials science. This guide has provided a summary of its properties, detailed a reliable synthesis protocol, and highlighted its utility in the synthesis of complex molecules like Robalzotan. While further research is needed to fully elucidate its biological activities and potential roles in signaling pathways, the existing data suggest that it will continue to be a compound of interest for researchers in various fields.

References

- 1. Robalzotan tartrate hydrate, NAD-299-药物合成数据库 [drugfuture.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 214822-96-5 [sigmaaldrich.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 214822-96-5 | this compound [fluoromart.com]

- 6. Anti-diabetic effect of hydroxybenzoic acid derivatives in free fatty acid-induced HepG2 cells via miR-1271/IRS1/PI3K/AKT/FOXO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 4-Fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound with the CAS Number 214822-96-5.[1][2][3] It serves as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex bioactive molecules.[4] Its structure, featuring a benzene ring substituted with fluoro, hydroxyl, and methyl ester groups, imparts specific physical and chemical characteristics that are critical for its application in medicinal chemistry and materials science.[4] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in laboratory practices.

Core Physical and Chemical Properties

The physical characteristics of a compound are foundational to its handling, formulation, and application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 214822-96-5 | [1][2][3] |

| Molecular Formula | C₈H₇FO₃ | [1][5] |

| Molecular Weight | 170.14 g/mol | [3][5] |

| Appearance | White to almost white, or cream to brown, powder or crystalline solid. | [1][2] |

| Melting Point | 89.0 °C to 95.0 °C | [1][2] |

| Boiling Point | 268.9 ± 20.0 °C (Predicted) | |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol. | [2] |

| pKa | 7.89 ± 0.10 (Predicted) | |

| Purity (Assay) | ≥98.0% (by Gas Chromatography) | [1][2] |

Experimental Protocols

Accurate determination of physical properties is essential for compound identification and purity assessment. The following are detailed methodologies for key experiments.

Melting Point Determination using Capillary Method

The melting point is a critical indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[1]

-

Capillary Loading: Dip the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample down to the bottom.[6] The packed sample height should be approximately 1-2 mm.[2]

-

Measurement - Rapid Determination (Optional): Insert the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to find an approximate melting range.[1][6] Allow the apparatus to cool.

-

Measurement - Accurate Determination: Insert a new capillary with the sample into the apparatus. Set the heating ramp rate to a slow value (e.g., 1-2°C per minute) starting from a temperature approximately 15-20°C below the estimated melting point.[1][6]

-

Data Recording: Observe the sample through the viewing lens. Record the temperature (T1) at which the first drop of liquid appears. Record the temperature (T2) at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1 - T2.[3]

-

Replicate: For accuracy, perform the determination in duplicate or triplicate.

Boiling Point Determination (Predicted)

While the boiling point is predicted, experimental determination for high-boiling point solids often involves specialized micro-scale techniques. The Thiele tube method is a classic approach suitable for small sample quantities.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

High-temperature thermometer (e.g., up to 300°C)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube, enough to melt and form a liquid column of about 2-3 cm.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer bulb.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the liquid within the test tube.[7]

-

Heating: Immerse the assembly in the Thiele tube's oil bath, ensuring the oil level is above the sample but below the open end of the test tube.[5]

-

Observation: Gently heat the side arm of the Thiele tube.[7] As the temperature rises, the sample will melt, and air trapped in the capillary will expand, causing bubbles to emerge from the open end.

-

Data Recording: Continue heating until a continuous and rapid stream of bubbles is observed.[5] Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5][7]

Solubility Assessment in Methanol

This protocol provides a qualitative and semi-quantitative method for confirming solubility.

Objective: To determine if this compound dissolves in methanol.

Apparatus:

-

Small test tube or vial

-

Spatula

-

Graduated pipette or burette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Weigh a specific mass of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Using a pipette, add a measured volume of methanol (e.g., 0.2 mL) to the test tube.[8]

-

Dissolution: Vigorously shake or vortex the tube for 30-60 seconds.[8]

-

Observation: Visually inspect the solution against a contrasting background to check for any undissolved solid particles.

-

Incremental Addition: If the solid has not fully dissolved, continue to add small, measured increments of methanol, agitating after each addition, until the solid is completely dissolved.[4]

-

Reporting: Report the solubility qualitatively as "soluble." For a semi-quantitative result, calculate the approximate concentration (e.g., mg/mL) at which dissolution was complete.

Visualizations: Workflows and Relationships

Structural Influence on Physical Properties

The molecular structure of this compound dictates its physical properties. The interplay between its functional groups determines its melting point, solubility, and acidity.

Caption: Relationship between molecular structure and key physical properties.

Experimental Workflow for Physical Property Determination

A systematic workflow ensures accurate and reproducible characterization of a chemical compound.

Caption: Workflow for the physical characterization of a solid organic compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-Fluoro-3-hydroxybenzoate, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, and analytical characterization methods, presented in a format tailored for researchers and professionals in drug development.

Core Properties and Data

This compound is a substituted aromatic ester. Its molecular structure and key properties are summarized below.

| Property | Value |

| Molecular Weight | 170.14 g/mol [1] |

| Molecular Formula | C₈H₇FO₃[1] |

| CAS Number | 214822-96-5[1] |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-3-hydroxybenzoic Acid Methyl Ester[1] |

| Physical Form | White to off-white crystalline powder or solid |

| Melting Point | 90-94 °C |

| Solubility | Soluble in methanol |

| Storage | Sealed in a dry, room temperature environment |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 4-Fluoro-3-hydroxybenzoic acid.

Experimental Protocol: Esterification

Objective: To synthesize this compound from 4-Fluoro-3-hydroxybenzoic acid.

Materials:

-

4-Fluoro-3-hydroxybenzoic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 4-Fluoro-3-hydroxybenzoic acid in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound as a white to off-white solid.

Role in Pharmaceutical Synthesis: Acoramidis Intermediate

This compound is a crucial building block in the synthesis of Acoramidis, a transthyretin stabilizer. It serves as the starting material for the construction of the core structure of the drug.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. The following are representative protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-64

-

Spectral Width: -2 to 12 ppm

-

Relaxation Delay: 1-2 seconds

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024 or more

-

Spectral Width: 0 to 200 ppm

-

Relaxation Delay: 2-5 seconds

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound. This protocol is based on methods for similar hydroxybenzoate esters and may require optimization.[2][3][4][5]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH. The exact ratio may need to be optimized.[3]

Chromatographic Conditions:

-

Column Temperature: Ambient or controlled at 25-30 °C

-

Detection Wavelength: 254 nm[3]

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern of this compound. This is a general protocol for aromatic esters and may require method development.[6]

Instrumentation:

-

GC system coupled to a Mass Spectrometer

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase at 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

References

- 1. chemscene.com [chemscene.com]

- 2. Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Spectroscopic Profile of Methyl 4-Fluoro-3-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-Fluoro-3-hydroxybenzoate (CAS No. 214822-96-5), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines predicted and observed spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of similar small organic molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₃ | [2][4] |

| Molecular Weight | 170.14 g/mol | [4] |

| Melting Point | 89-91 °C | [5] |

| Boiling Point (Predicted) | 268.9 ± 20.0 °C | [2] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)F)O | [4] |

| InChI Key | CUGWNEOTLGLGDG-UHFFFAOYSA-N | [6] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its chemical structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR data in CDCl₃. Chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | dd | 1H | H-6 |

| ~7.5 | dd | 1H | H-2 |

| ~7.1 | t | 1H | H-5 |

| ~5.5 | s (broad) | 1H | -OH |

| 3.89 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR data in CDCl₃. Chemical shifts (δ) are given in ppm relative to TMS.

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (ester) |

| ~155 (d) | C-F |

| ~146 | C-OH |

| ~125 | C-H |

| ~123 | C-COOCH₃ |

| ~118 (d) | C-H |

| ~116 (d) | C-H |

| ~52 | -OCH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (hydroxyl) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and phenol) |

| ~1200 | Strong | C-F stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular ion) |

| 139 | [M - OCH₃]⁺ |

| 111 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H and ¹³C NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the instrument's detector (typically around 4-5 cm).

3.1.2. ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the signals to determine the relative number of protons.

3.1.3. ¹³C NMR Acquisition

-

Using the same sample, switch the spectrometer to the ¹³C frequency.

-

Tune the probe for ¹³C.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may take from several minutes to a few hours depending on the sample concentration.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Solid Sample Preparation (Thin Film Method)

-

Place a small amount (1-2 mg) of this compound in a clean vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or dichloromethane) to dissolve the solid.[7]

-

Deposit a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[7]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]

3.2.2. FT-IR Spectrum Acquisition

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8]

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[8]

-

Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.[8]

3.3.2. Mass Spectrum Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a small organic molecule like this compound.

Caption: Spectroscopic Analysis Workflow.

References

- 1. 214822-96-5 | this compound [fluoromart.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:214822-96-5 | Chemsrc [chemsrc.com]

- 6. This compound | 214822-96-5 [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-fluoro-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the common starting materials, reaction pathways, and experimental protocols, supplemented with quantitative data and a visual representation of the synthetic workflows.

Introduction

This compound is a substituted benzene derivative with applications as a building block in medicinal chemistry.[1][2] Its synthesis primarily involves the esterification of 4-fluoro-3-hydroxybenzoic acid. Consequently, the strategic synthesis of this carboxylic acid precursor is of significant importance. This guide will explore the prevalent methods for preparing 4-fluoro-3-hydroxybenzoic acid from various commercially available starting materials, followed by its conversion to the target methyl ester.

Synthetic Pathways

The synthesis of this compound can be broadly categorized into a final esterification step and the preceding synthesis of the key intermediate, 4-fluoro-3-hydroxybenzoic acid. The choice of starting material for the acid synthesis depends on factors such as commercial availability, cost, and the desired scale of the reaction.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Synthesis of the Precursor: 4-Fluoro-3-hydroxybenzoic Acid

From Fluorobenzene

A two-step synthesis starting from fluorobenzene is a documented route.[3][4] The first step involves the hydrolysis of fluorobenzene to produce 4-fluorophenol, which is then carboxylated in the second step.

Experimental Protocol:

Step 1: Synthesis of 4-Fluorophenol from Fluorobenzene [4]

-

To a three-necked reaction flask containing 100 mL of distilled water, add 20 g of fluorobenzene.

-

Heat the mixture to 80-100°C and add 20 mL of 0.049 mol/L dilute sulfuric acid dropwise.

-

Maintain the reaction at 80-100°C for 1 hour with stirring.

-

Cool the solution to room temperature and add 10 g of sodium sulfite, stirring until dissolved. Let it stand for 20 minutes.

-

Add 8 g of sodium hydroxide and heat to 100°C, refluxing for 2 hours to form sodium 4-fluorophenoxide.

-

Cool the mixture to 40-60°C and bubble sulfur dioxide gas through the solution for 40-60 minutes under a nitrogen atmosphere.

-

After ceasing the gas flow, let the mixture stand in a closed environment for 1 hour.

-

Extract the product, and dry to obtain 4-fluorophenol.

Step 2: Synthesis of 4-Fluoro-3-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation [4]

-

In a four-necked reaction flask, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide in 50 mL of distilled water at 20°C.

-

Heat the solution to 40-60°C and introduce carbon dioxide gas for 2 hours.

-

After 2 hours, stop the flow of carbon dioxide.

-

Add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.

-

Immediately heat the mixture to 110-120°C and reflux for 4 hours.

-

After cooling to room temperature, perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic phases, wash three times with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Removal of the solvent yields 4-fluoro-3-hydroxybenzoic acid.

From 4-Bromo-1-fluoro-2-methoxybenzene

An alternative approach utilizes 4-bromo-1-fluoro-2-methoxybenzene as the starting material, which can be converted to the desired acid through two distinct pathways.[3]

Route 1: Cyanation followed by Hydrolysis and Demethylation [3]

-

The first route involves a copper(I) cyanide-mediated cyanation of 4-bromo-1-fluoro-2-methoxybenzene to yield 4-fluoro-3-methoxybenzonitrile.

-

The resulting crude nitrile undergoes a one-pot hydrolysis and demethylation using an inorganic acid (e.g., hydrobromic acid) or a base.

-

The reaction mixture is heated to 80-100°C under reflux to convert the cyano group to a carboxylic acid and the methoxy group to a hydroxyl group.

-

The final product is isolated through standard filtration, crystallization, and drying procedures.

Route 2: Amination followed by Sandmeyer Reaction [3]

-

In this second pathway, 4-bromo-1-fluoro-2-methoxybenzene is subjected to amination using aqueous ammonia in the presence of a catalytic amount of a copper salt (e.g., copper(I) chloride or copper(II) sulfate).

-

The resulting aniline intermediate is then converted to the nitrile via a Sandmeyer reaction.

-

The nitrile is subsequently hydrolyzed and demethylated as described in the first route to afford 4-fluoro-3-hydroxybenzoic acid.

Final Step: Esterification to this compound

The most direct method to synthesize the target compound is through the esterification of 4-fluoro-3-hydroxybenzoic acid.[2][5]

Experimental Protocol: Esterification using Thionyl Chloride [5]

-

Dissolve 4-fluoro-3-hydroxy-benzoic acid (24.7 g, 112.8 mmol) in methanol (300 ml) and cool the solution to 0°C.

-

Add thionyl chloride (15 ml) dropwise to the cooled solution.

-

After the addition is complete, heat the mixture at 70°C for 60 minutes.

-

Concentrate the reaction mixture in vacuo.

-

Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated brine solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a white solid.

An alternative, though less detailed in the provided sources, is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[6]

Quantitative Data Summary

| Reaction Step | Starting Material | Reagents | Product | Yield | Reference |

| Kolbe-Schmitt Carboxylation | 4-Fluorophenol | KOH, CO₂, concentrated H₂SO₄ | 4-Fluoro-3-hydroxybenzoic acid | 73.2% | [4] |

| Esterification | 4-Fluoro-3-hydroxybenzoic acid | Methanol, Thionyl Chloride | This compound | - | [5] |

| Hydrolysis (related synthesis) | Methyl 4-fluoro-3-methoxybenzoate | Methanol, NaOH, H₂O | 4-Fluoro-3-methoxybenzoic acid | 97% | [7] |

Note: The yield for the esterification of 4-fluoro-3-hydroxybenzoic acid was not explicitly stated in the referenced document. The hydrolysis of the related methoxy-substituted ester is included for comparative purposes, indicating high efficiency for similar hydrolysis reactions.

Conclusion

The synthesis of this compound is a well-documented process, primarily achieved through the esterification of 4-fluoro-3-hydroxybenzoic acid. This guide has detailed several reliable methods for the synthesis of this crucial precursor from readily available starting materials such as fluorobenzene and 4-bromo-1-fluoro-2-methoxybenzene. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field of drug development to reproduce and optimize these synthetic routes for their specific applications. The choice of a particular pathway will likely be guided by considerations of starting material cost, overall yield, and process simplicity.

References

- 1. 214822-96-5 | this compound [fluoromart.com]

- 2. Buy this compound | 214822-96-5 [smolecule.com]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. Synthesis routes of this compound [benchchem.com]

- 6. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 7. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl 4-Fluoro-3-hydroxybenzoate: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Fluoro-3-hydroxybenzoate is a fluorinated aromatic compound that has garnered significant interest in the field of medicinal chemistry. Initially a seemingly obscure laboratory chemical, its role as a key intermediate in the synthesis of the transthyretin (TTR) stabilizer, Acoramidis, has propelled it into the spotlight of drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and presents its known quantitative data in clearly structured tables. Furthermore, this guide elucidates the compound's pivotal role in the therapeutic mechanism of Acoramidis, illustrated through a detailed signaling pathway diagram.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of fluorinated organic compounds in medicinal chemistry. While the exact date and original synthesis of this specific molecule are not prominently documented in early chemical literature, its precursors and related analogs have been subjects of study for their potential biological activities. The introduction of a fluorine atom into an organic molecule can significantly alter its metabolic stability, lipophilicity, and binding affinity to biological targets.

The contemporary significance of this compound emerged with the development of Acoramidis, a therapeutic agent for transthyretin amyloid cardiomyopathy (ATTR-CM). The synthesis of Acoramidis utilizes this compound as a crucial building block, highlighting the importance of this otherwise unassuming chemical intermediate in the creation of a life-altering medication.[1] Its journey from a catalog chemical to a key pharmaceutical intermediate underscores the often-unforeseen potential of novel chemical entities.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 214822-96-5 | [2][3] |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [3][4] |

| Melting Point | 90.0 to 94.0 °C | [2] |

| Solubility | Soluble in methanol | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of this compound involves the esterification of 4-Fluoro-3-hydroxybenzoic acid.

Synthesis of this compound from 4-Fluoro-3-hydroxybenzoic acid

This procedure involves the reaction of 4-Fluoro-3-hydroxybenzoic acid with methanol in the presence of thionyl chloride as a catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-hydroxy-benzoic acid (e.g., 24.7 g, 112.8 mmol) in methanol (e.g., 300 ml).[4]

-

Cooling: Cool the solution to 0°C using an ice bath.[4]

-

Addition of Catalyst: Add thionyl chloride (e.g., 15 ml) dropwise to the cooled solution while stirring.[4]

-

Heating: After the addition is complete, heat the reaction mixture at 70°C for 60 minutes.[4]

-

Work-up:

-

Isolation and Purification:

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

Comprehensive spectroscopic data is essential for the unambiguous identification and quality control of this compound. The following tables summarize the expected and reported spectroscopic data.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | s | 3H | -OCH₃ |

| ~7.1-7.3 | m | 1H | Ar-H |

| ~7.5-7.7 | m | 2H | Ar-H |

| ~9.8 | s | 1H | Ar-OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~52 | -OCH₃ |

| ~115-125 | Ar-C |

| ~150-160 (d) | Ar-C-F |

| ~165 | C=O |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 170.0379 | [M]⁺ (Calculated for C₈H₇FO₃) |

| 139 | [M - OCH₃]⁺ |

| 111 | [M - COOCH₃]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (broad) | O-H stretch (phenol) |

| ~3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1720 | C=O stretch (ester) |

| ~1250 | C-O stretch (ester) |

| ~1200 | C-F stretch |

Role in Drug Development: The Acoramidis Case Study

The primary application of this compound in drug development is as a key starting material in the synthesis of Acoramidis. Acoramidis is a potent and selective stabilizer of transthyretin (TTR), a protein that can misfold and aggregate, leading to transthyretin amyloid cardiomyopathy (ATTR-CM).

Mechanism of Transthyretin Amyloidosis

Transthyretin normally circulates in the blood as a tetramer. In ATTR, this tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils. These fibrils deposit in various organs, particularly the heart, leading to cardiomyopathy and heart failure.

Acoramidis: A Transthyretin Stabilizer

Acoramidis functions by binding to the thyroxine-binding sites of the TTR tetramer. This binding stabilizes the tetramer, preventing its dissociation into monomers. By halting this initial step in the amyloid cascade, Acoramidis effectively prevents the formation of pathogenic amyloid fibrils.

Signaling Pathway Diagram: Transthyretin Stabilization by Acoramidis

Caption: Mechanism of Acoramidis in preventing transthyretin amyloidosis.

Conclusion

This compound has transitioned from a niche chemical to a compound of significant interest for the pharmaceutical industry. Its role as a key intermediate in the synthesis of Acoramidis highlights the critical importance of seemingly simple building blocks in the development of complex, life-saving therapeutics. This guide has provided a detailed overview of its history, synthesis, and properties, with a focus on its application in drug development. For researchers and scientists in this field, a thorough understanding of such key intermediates is paramount for the continued innovation of novel medicines.

References

Methyl 4-Fluoro-3-hydroxybenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety and handling procedures for Methyl 4-Fluoro-3-hydroxybenzoate (CAS No. 214822-96-5). The information herein is intended to support researchers, scientists, and professionals in the drug development field in the safe management and use of this compound. This guide synthesizes data from safety data sheets and established experimental protocols to ensure a thorough understanding of the material's properties and associated hazards.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[1][2][3] It is typically a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 214822-96-5 | [4][5] |

| Molecular Formula | C₈H₇FO₃ | [4] |

| Molecular Weight | 170.14 g/mol | [2][4] |

| Appearance | White to off-white solid/powder/crystal | [1][5][6] |

| Melting Point | 89 - 94 °C | [4][5] |

| Boiling Point | 268.9 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.4 ± 21.8 °C | [4] |

| Solubility | Soluble in methanol.[7] | |

| Storage Temperature | Room temperature, sealed in a dry place. 2-8°C has also been noted.[8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its potential hazards, which are summarized in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][7] |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[5][7] |

Signal Word: Warning[5]

Hazard Pictogram:

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[5]

-

Ensure adequate ventilation in the work area. Use only outdoors or in a well-ventilated area.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[9]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store locked up.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential for the safe handling of this compound. The recommended PPE is detailed in Table 3.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[5] |

Experimental Protocols for Safety Assessment

The following are standardized in vitro protocols for assessing the skin and eye irritation potential of chemicals like this compound, based on OECD Test Guidelines. These methods are preferred for animal welfare reasons.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Principle: A test chemical is applied topically to a three-dimensional Reconstructed Human Epidermis (RhE) model.[7][11] Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.[7] Cell viability is measured by the enzymatic conversion of the vital dye MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] into a blue formazan salt, which is then quantified spectrophotometrically.[7][11]

Methodology:

-

RhE Model Preparation: Reconstructed human epidermis tissue models are pre-incubated at 37°C and 5% CO₂.

-

Test Substance Application: A precise amount of this compound (as a solid or dissolved in a suitable solvent) is applied topically to the surface of triplicate tissue models.

-

Controls: A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% aqueous sodium dodecyl sulfate) are run in parallel.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[8]

-

Washing and Post-Incubation: The test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the recovery or expression of cytotoxic effects.[8]

-

MTT Assay: The tissues are incubated with MTT solution for approximately 3 hours. Viable cells will reduce the yellow MTT to a purple formazan.

-

Formazan Extraction: The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.

-

Data Analysis: The cell viability for each tissue is expressed as a percentage of the negative control. The mean viability of the triplicate tissues is calculated.

-

Classification: If the mean tissue viability is ≤ 50%, this compound is classified as a skin irritant (UN GHS Category 2).[7][11] If the viability is > 50%, it is considered a non-irritant.[7][11]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (based on OECD TG 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Principle: This assay utilizes a Reconstructed Human Cornea-like Epithelium (RhCE) model, which mimics the human corneal epithelium.[12] The test chemical is applied to the surface of the RhCE tissue, and its effect on cell viability is measured to predict eye irritation potential.

Methodology:

-

RhCE Model Preparation: Reconstructed human cornea-like epithelium tissue models are pre-incubated under controlled conditions.

-

Test Substance Application: this compound is applied to the apical surface of the RhCE tissues.

-

Controls: Appropriate negative and positive controls are used concurrently.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified duration.

-

Rinsing and Post-Incubation: The test substance is rinsed from the tissue surface, and the tissues are incubated in fresh medium.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.

-